molecular formula C22H24FN3O5 B2630972 N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-fluorobenzyl)ethanediamide CAS No. 896334-56-8

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-fluorobenzyl)ethanediamide

Cat. No. B2630972
CAS RN: 896334-56-8
M. Wt: 429.448
InChI Key: XVKRTIDCXWNHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-fluorobenzyl)ethanediamide is a useful research compound. Its molecular formula is C22H24FN3O5 and its molecular weight is 429.448. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-fluorobenzyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-fluorobenzyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Antimicrobial Activity

The molecular structure and antimicrobial activities of compounds related to N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-fluorobenzyl)ethanediamide have been explored. For instance, the synthesis, single-crystal X-ray structure, and antimicrobial activity of a compound with similar structural features, notably 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, were reported. This compound exhibited significant activity against various bacterial strains such as S. aureus, B. subtilis, and B. cereus, and fungal strains like C. albicans and A. niger, indicating a broad spectrum of antimicrobial efficacy (Attia et al., 2014).

Cancer Research and Kinase Inhibition

In the realm of cancer research, compounds structurally similar to N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-fluorobenzyl)ethanediamide have been synthesized and assessed for their potential as Src kinase inhibitors and anticancer agents. KX2-391, a compound with a similar structural framework, has been identified as a highly selective Src substrate binding site inhibitor, showing promising results in inhibiting the proliferation of various cancer cell lines, including human colon carcinoma and breast carcinoma cells (Fallah-Tafti et al., 2011).

Antiproliferative and Structural Analysis

Further research into structurally related compounds has revealed their potential in antiproliferative activities. A study involving the synthesis and structural characterization of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone highlighted its antiproliferative effects, demonstrating the significance of intermolecular interactions in its crystalline state and molecular stability (Prasad et al., 2018).

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-[(2-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O5/c23-17-4-2-1-3-16(17)12-24-21(27)22(28)25-13-18(26-7-9-29-10-8-26)15-5-6-19-20(11-15)31-14-30-19/h1-6,11,18H,7-10,12-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKRTIDCXWNHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2F)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-[(2-fluorophenyl)methyl]ethanediamide

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